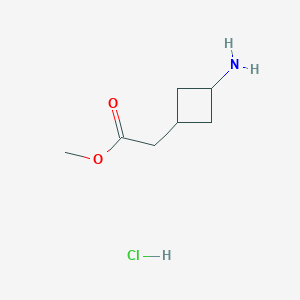![molecular formula C11H15ClFNO2 B6242894 2-[(4-fluorophenoxy)methyl]morpholine hydrochloride CAS No. 2378503-69-4](/img/new.no-structure.jpg)
2-[(4-fluorophenoxy)methyl]morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-fluorophenoxy)methyl]morpholine hydrochloride is a chemical compound with the molecular formula C11H15O2N1Cl1F1. It is a solid substance that is used in various scientific research applications. This compound is known for its unique chemical structure, which includes a morpholine ring and a fluorophenoxy group.
Preparation Methods
The synthesis of 2-[(4-fluorophenoxy)methyl]morpholine hydrochloride typically involves the reaction of 4-fluorophenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(4-fluorophenoxy)methyl]morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-fluorophenoxy)methyl]morpholine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenoxy)methyl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research.
Comparison with Similar Compounds
2-[(4-fluorophenoxy)methyl]morpholine hydrochloride can be compared with other similar compounds, such as:
- 2-[(2-fluorophenoxy)methyl]morpholine hydrochloride
- 2-[(3-fluorophenoxy)methyl]morpholine hydrochloride
- 2-[(4-chlorophenoxy)methyl]morpholine hydrochloride
These compounds share similar chemical structures but differ in the position or type of substituent on the phenoxy group. The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
2378503-69-4 |
|---|---|
Molecular Formula |
C11H15ClFNO2 |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



